Thiazinamium
Overview
Description
Thiazinamium is a quaternary ammonium phenothiazine derivative known for its antihistaminic and bronchodilator properties. It is commonly used in the treatment of bronchoconstriction and allergic reactions. The compound is available in various forms, including this compound metilsulfate and this compound chloride .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazinamium can be synthesized from promethazine and chloromethane. The reaction involves the methylation of promethazine to form this compound chloride . The general reaction conditions include:
Reactants: Promethazine and chloromethane
Solvent: Typically an organic solvent like dichloromethane
Catalyst: A base such as sodium hydroxide
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Thiazinamium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its parent phenothiazine compound.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Phenothiazine derivatives
Substitution: Various substituted phenothiazine compounds
Scientific Research Applications
Thiazinamium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its effects on cellular processes and as a tool for studying membrane transport mechanisms.
Mechanism of Action
Thiazinamium exerts its effects through a combination of antimuscarinic and antihistaminic properties. It blocks histamine H1 receptors, preventing histamine-induced bronchoconstriction and allergic reactions. Additionally, it has antimuscarinic activity, which helps relax bronchial smooth muscles, thereby improving airflow in patients with obstructive lung diseases .
Comparison with Similar Compounds
Promethazine: A phenothiazine derivative with antihistaminic properties but lacks the quaternary ammonium group.
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Diphenhydramine: An antihistamine with similar H1 receptor antagonistic properties but different chemical structure.
Uniqueness: Thiazinamium’s uniqueness lies in its quaternary ammonium structure, which enhances its water solubility and reduces its systemic absorption, making it particularly suitable for topical applications and minimizing systemic side effects .
Biological Activity
Thiazinamium, particularly in its chloride form, is a thiazine derivative with significant biological activity, primarily recognized for its antihistamine properties. This article delves into the biological mechanisms, therapeutic applications, and comparative studies associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound chloride has the chemical formula C₁₈H₂₃ClN₂S. Its structure includes a thiazine ring, which is integral to its pharmacological effects. This compound is structurally related to other thiazine derivatives, which enhances its relevance in therapeutic contexts.
This compound functions primarily as an antihistamine. It inhibits the synthesis of thromboxane B2 (TXB2), a molecule involved in platelet aggregation and vasoconstriction. This inhibition suggests potential applications in managing allergic responses and inflammatory conditions. Additionally, this compound has been shown to affect phagocytosis differently compared to other antipsychotic agents like chlorpromazine, indicating a unique interaction with immune responses.
Comparative Biological Activity
The following table compares this compound with other related compounds in terms of their structure type, main applications, and unique features:
Compound Name | Structure Type | Main Application | Unique Feature |
---|---|---|---|
This compound | Thiazine derivative | Antihistamine | Inhibits TXB2 synthesis |
Promethazine | Thiazine derivative | Antihistamine | Notable sedative effects |
Chlorpromazine | Phenothiazine | Antipsychotic | Broader neuroleptic effects |
Trimeprazine | Thiazine derivative | Antihistamine | Less sedative action compared to others |
Thioridazine | Phenothiazine | Antipsychotic | Significant sedative properties |
This table illustrates the unique position of this compound within the pharmacological landscape of thiazine derivatives.
Case Studies and Research Findings
- Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antimicrobial properties. A study indicated that both this compound and its sulfoxide form displayed notable efficacy against various bacterial strains . This suggests potential applications beyond antihistaminic effects.
- Immunomodulating Effects : Another study explored the immunomodulating capabilities of this compound and related phenothiazines. The findings highlighted its ability to modulate immune responses in vitro and in vivo, suggesting therapeutic potential in conditions requiring immune modulation .
- Bioavailability Variations : A study focusing on the bioavailability of this compound methylsulfate reported variations that could impact its effectiveness in clinical applications. Understanding these variations is crucial for optimizing dosing regimens .
Properties
IUPAC Name |
trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N2S/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19/h5-12,14H,13H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXCCYNINPIWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N2S+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021633 | |
Record name | Thiazinamium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-21-8 | |
Record name | N,N,N,α-Tetramethyl-10H-phenothiazine-10-ethanaminium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2338-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazinamium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazinam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13420 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thiazinamium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl(1-methyl-2-phenothiazin-10-ylethyl)ammonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIAZINAMIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/666W2P28N2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Thiazinamium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240235 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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